

An In-depth Technical Guide to the Mechanism of Action of IMP-1710

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Compound of Interest

Compound Name: IMP-1710
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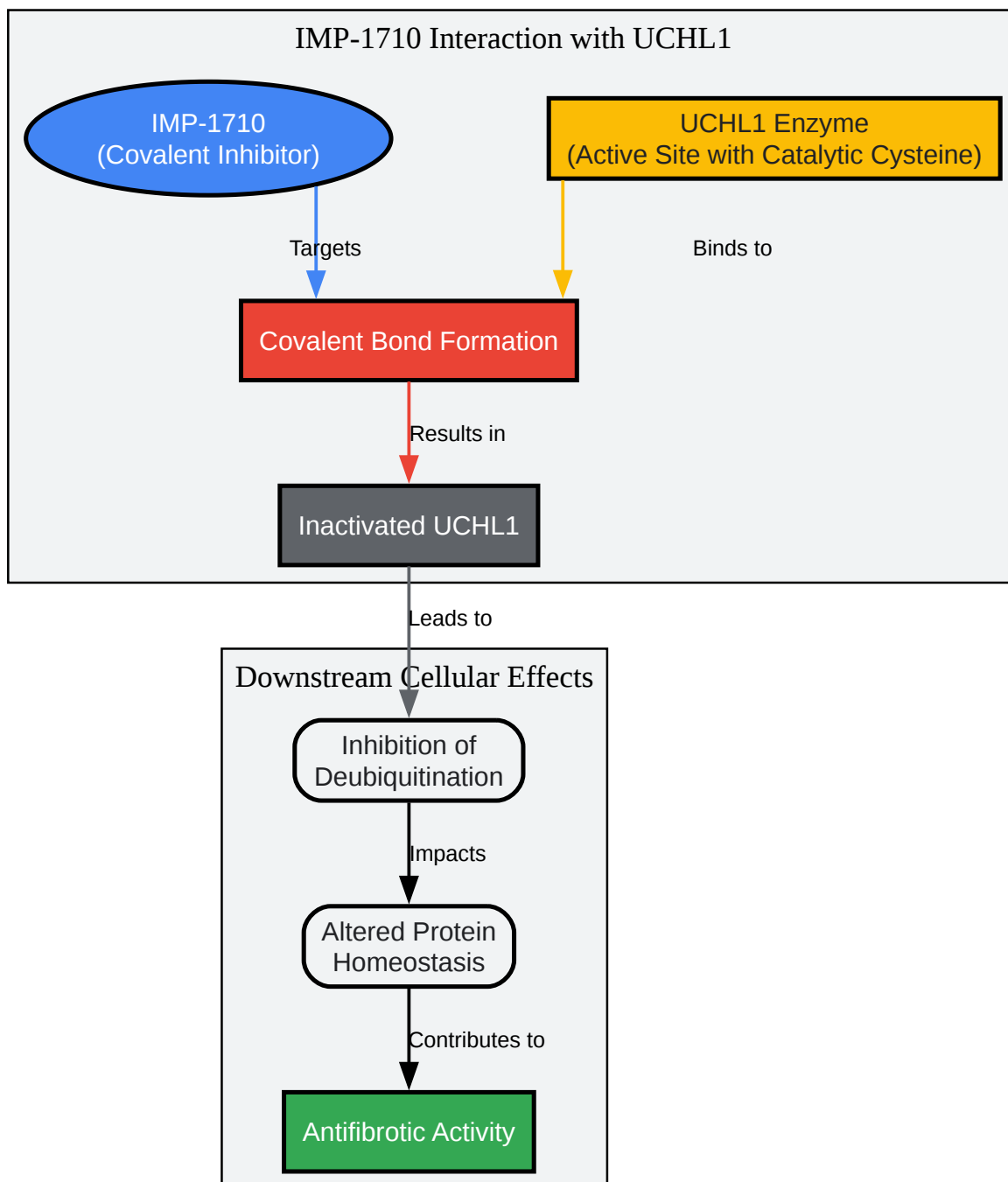
Introduction

IMP-1710 is a highly potent and selective small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and fibrosis.[1][2] Developed by Mission Therapeutics in collaboration with researchers at Imperial College London, **IMP-1710** serves as both a therapeutic lead compound and a powerful chemical probe for studying UCHL1 biology.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of **IMP-1710**, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action

IMP-1710 functions as a covalent inhibitor, selectively targeting the active site of the UCHL1 enzyme.[5] The primary mechanism involves the formation of an irreversible covalent bond with the catalytic cysteine residue within the enzyme's active site.[1][5] This covalent modification effectively and permanently inactivates the deubiquitinating function of UCHL1.[5]

The molecule was designed based on a cyanamide-containing scaffold, which was identified through a high-throughput screening campaign.^[1] A key structural feature of **IMP-1710** is the inclusion of an alkyne moiety.^{[3][5]} This functional group does not directly participate in the inhibition of UCHL1 but enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).^{[3][5]} This allows for the attachment of reporter molecules, such as fluorophores or biotin tags, to **IMP-1710** after it has bound to UCHL1.^{[5][6]} This feature makes **IMP-1710** an invaluable tool for activity-based protein profiling (ABPP) to identify and quantify UCHL1 in complex biological samples like cell lysates.^{[6][7]}



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Caption: Mechanism of **IMP-1710** action on UCHL1 and its cellular consequences.

Quantitative Data Summary

The potency and selectivity of **IMP-1710** have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

Parameter	Value	Assay Type	Cell Line/System	Reference
UCHL1 IC50	38 nM (95% CI: 32-45 nM)	Fluorescence Polarization (FP) Assay (Ub-Lys-TAMRA)	Biochemical	[6][7]
UCHL1 IC50	90 nM (95% CI: 79-100 nM)	Fluorescence Polarization (FP) Assay (Ub-Lys-TAMRA)	Biochemical (Parent Compound)	[1][7]
TGF- β 1-induced FMT IC50	740 nM	High Content Imaging (α SMA expression)	Primary human lung fibroblasts from IPF donors	[5][6]
Selectivity	>1000-fold vs. (R)-enantiomer	Fluorescence Polarization (FP) Assay	Biochemical	[1][7]
Selectivity	High selectivity over a panel of 20 other deubiquitinating enzymes at 1 μ M.	FP and FI assays (Ub-Lys-TAMRA and Ub-Rho110)	Biochemical	[5][8]

Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of **IMP-1710** against UCHL1.

Methodology:

- Reagents and Materials:
 - Recombinant human UCHL1 enzyme.
 - Ubiquitin-Lys-TAMRA (Ub-Lys-TAMRA) fluorescent probe.
 - Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5).
 - **IMP-1710** and control compounds serially diluted in DMSO.
 - 384-well, low-volume, black, round-bottom plates.
 - Plate reader capable of measuring fluorescence polarization.
- Procedure:
 - A solution of UCHL1 is prepared in the assay buffer.
 - **IMP-1710** or control compounds are pre-incubated with the UCHL1 enzyme solution for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.^{[1][7]}
 - The Ub-Lys-TAMRA probe is then added to the enzyme-inhibitor mixture.
 - The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to reach a steady state.
 - Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for TAMRA.
 - Data is normalized to controls (no inhibitor and no enzyme) and the IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Cell-Based UCHL1 Target Engagement Assay

This assay confirms that **IMP-1710** can engage with its target, UCHL1, within a cellular context.

Methodology:

- Reagents and Materials:
 - HEK293T cells.
 - **IMP-1710**, inactive enantiomer (IMP-1711), and parent compound.
 - HA-Ub-VME, an activity-based probe that labels active DUBs.
 - Lysis buffer (e.g., RIPA buffer with protease inhibitors).
 - SDS-PAGE gels and Western blotting apparatus.
 - Primary antibodies against HA-tag and UCHL1.
 - HRP-conjugated secondary antibodies.
 - Chemiluminescence substrate.
- Procedure:
 - HEK293T cells are cultured to approximately 80% confluency.
 - Cells are treated with varying concentrations of **IMP-1710**, the inactive control IMP-1711, or the parent compound for 1 hour.^[7]
 - Following treatment, cells are lysed.
 - The cell lysates are then treated with HA-Ub-VME to label any remaining active UCHL1 that has not been inhibited by the test compounds.
 - The proteins in the lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is probed with an anti-HA antibody to detect the amount of HA-Ub-VME-labeled UCHL1.
 - An anti-UCHL1 antibody is used as a loading control.

- A dose-dependent decrease in the HA-Ub-VME signal indicates successful target engagement by **IMP-1710**.^[7]

Quantitative Chemical Proteomics for Selectivity Profiling

This method is employed to assess the selectivity of **IMP-1710** across the entire proteome.



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Caption: Experimental workflow for quantitative chemical proteomics with **IMP-1710**.

Methodology:

- Cell Treatment and Lysis:
 - HEK293 cells are treated with various concentrations of **IMP-1710** (e.g., 2, 20, 200 nM) or a vehicle control (DMSO) for different durations (e.g., 10, 60, 180 minutes).^[7]
 - After treatment, the cells are harvested and lysed.
- Click Chemistry and Enrichment:
 - The alkyne group on the **IMP-1710** that is covalently bound to proteins is ligated to an azide-biotin capture reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.^[7]
 - The biotinylated proteins are then enriched using NeutrAvidin-agarose beads.
- Protein Digestion and Labeling:
 - The enriched proteins are digested on-bead using a sequence of proteases, such as LysC followed by trypsin.^[7]

- The resulting peptides are labeled with tandem mass tags (TMT) to enable relative quantification between the different treatment conditions.
- Mass Spectrometry and Data Analysis:
 - The TMT-labeled peptides are analyzed by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[7]
 - The mass spectrometry data is then processed to identify and quantify the proteins that were covalently modified by **IMP-1710**. This allows for the assessment of off-target interactions and confirms the high selectivity for UCHL1. At higher concentrations, some marginal enrichment of UCHL3 may be observed.[8]

Therapeutic Potential in Idiopathic Pulmonary Fibrosis (IPF)

IMP-1710 has demonstrated promising anti-fibrotic activity in a cellular model of Idiopathic Pulmonary Fibrosis (IPF).[6] The transition of fibroblasts to myofibroblasts, a key process in the progression of fibrosis, is driven by transforming growth factor-beta 1 (TGF- β 1). This transition is characterized by an increase in the expression of alpha-smooth muscle actin (α SMA).[7]

In primary lung fibroblasts isolated from patients with IPF, **IMP-1710** was shown to inhibit the TGF- β 1-induced fibroblast-to-myofibroblast transition, with an IC₅₀ of 740 nM.[5][6] This effect was observed through a reduction in α SMA expression, as measured by high content imaging.[7] This finding suggests that the inhibition of UCHL1 by **IMP-1710** could be a viable therapeutic strategy for fibrotic diseases.[1][2]

Conclusion

IMP-1710 is a well-characterized and highly selective covalent inhibitor of UCHL1. Its mechanism of action is understood in detail, and its utility as both a potential therapeutic agent and a chemical probe is well-documented. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with **IMP-1710** or targeting the UCHL1 enzyme. The dual functionality of **IMP-1710**, combining potent inhibition with the capabilities of an activity-based probe, makes it

a significant tool in the study of ubiquitin signaling and the development of novel therapeutics.

[5]

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